Product packaging for Vanadium trifluoride(Cat. No.:CAS No. 10049-12-4)

Vanadium trifluoride

Cat. No.: B159333
CAS No.: 10049-12-4
M. Wt: 107.9367 g/mol
InChI Key: UVZGWIPEZDZTAA-UHFFFAOYSA-K
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Description

Rhombohedral Crystal Structure (R3c) of VF₃

At ambient conditions, vanadium trifluoride adopts a rhombohedral crystal structure belonging to the space group R3c. wikipedia.orgiucr.orgchemicalbook.com This structure is considered a cornerstone for many other metal trifluorides (MF₃), where M can be a variety of transition metals such as aluminum, chromium, and iron. researchgate.net The fundamental building blocks of this structure are VF₆ octahedra, where a central vanadium atom is coordinated to six fluorine atoms. These octahedra are linked at their corners to form a three-dimensional network. iucr.orgresearchgate.net

The arrangement of the corner-shared VF₆ octahedra in this compound is a distorted version of the ideal cubic Rhenium trioxide (ReO₃) structure. escholarship.orgresearchgate.net In the idealized ReO₃ structure, the metal-oxygen-metal bonds are linear (180°), resulting in a simple cubic lattice. escholarship.orgnih.gov However, in VF₃, the V-F-V linkage is not linear, leading to a tilting of the octahedra and a reduction in symmetry from cubic to rhombohedral. researchgate.netescholarship.org This tilting is a common feature in many perovskite-related materials and is crucial in determining their physical properties. escholarship.orgnih.gov The structure can be visualized as a network where the vacant 'A' site of a perovskite (ABX₃) structure is empty. researchgate.net

Early X-ray diffraction studies have precisely determined the lattice parameters of the rhombohedral unit cell of VF₃. The unit cell is defined by the following parameters:

Parameter Value Reference
a (hexagonal)5.17 Å wikipedia.org
c (hexagonal)13.402 Å wikipedia.org
a (rhombohedral)5.373 ± 0.002 Å iucr.org
α (rhombohedral)57.52 ± 0.03° iucr.org

These values have been refined over the years with advanced diffraction techniques, providing a solid foundation for theoretical and experimental investigations into the material's properties. iucr.org The measured density of 3.36 g/cm³ is in good agreement with the calculated density of 3.46 g/cm³ based on the unit cell dimensions. iucr.org

Pressure-Induced Structural Evolution and Phase Transitions

The application of high pressure provides a powerful tool to probe the stability and compressibility of the VF₃ crystal structure, revealing fascinating structural transformations.

Compounds with the VF₃-type structure exhibit a highly anisotropic compression under pressure. researchgate.net This means that the material compresses differently along different crystallographic directions. Specifically, the c-axis shows very little change with increasing pressure, while the a-axis shortens significantly. researchgate.net This anisotropic behavior is a direct consequence of the structural arrangement of the VF₆ octahedra.

The primary mechanism for volume reduction in VF₃ under hydrostatic pressure is the cooperative tilting and rotation of the VF₆ octahedra. researchgate.netresearchgate.net As pressure increases, the octahedra rotate relative to one another, which allows the structure to become more compact. researchgate.net This tilting reduces the V-F-V bond angle and is the main contributor to the shortening of the a-axis. researchgate.net At lower pressures (below 10 GPa), this octahedral rotation dominates the compression, accompanied by a slight elongation of the octahedra along the c-axis. researchgate.net This phenomenon highlights the flexibility of the corner-sharing octahedral network. researchgate.net

While the rhombohedral R3c phase of VF₃ is remarkably stable over a wide pressure range, theoretical calculations predict the existence of high-pressure polymorphs. rsc.org One predicted high-pressure phase for compounds with the VF₃ structure is the Yttrium trifluoride (YF₃)-type structure, which has Pnma symmetry. researchgate.net This transition would involve an increase in the coordination number of the vanadium ion. researchgate.net Recent computational studies suggest that the R-3c phase of VF₃ transforms into a C2/m phase at approximately 56 GPa. rsc.org The stability of these high-pressure phases is a subject of ongoing research, with kinetic barriers potentially preventing their observation in room-temperature experiments. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3V-3 B159333 Vanadium trifluoride CAS No. 10049-12-4

Properties

CAS No.

10049-12-4

Molecular Formula

F3V-3

Molecular Weight

107.9367 g/mol

IUPAC Name

vanadium;trifluoride

InChI

InChI=1S/3FH.V/h3*1H;/p-3

InChI Key

UVZGWIPEZDZTAA-UHFFFAOYSA-K

SMILES

F[V](F)F

Canonical SMILES

[F-].[F-].[F-].[V]

Origin of Product

United States

Advanced Synthetic Methodologies for Vanadium Trifluoride

Controlled Synthesis of Bulk Crystalline VF₃

The preparation of bulk crystalline VF₃ can be achieved through several high-temperature methods, each offering distinct advantages in terms of purity, crystallinity, and scalability.

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reactions are a conventional and effective approach for synthesizing a wide range of inorganic materials, including vanadium trifluoride. These methods typically involve the direct reaction of stoichiometric amounts of solid precursors at elevated temperatures to promote diffusion and reaction in the solid state.

A common solid-state synthesis of VF₃ involves the reaction between vanadium(III) oxide (V₂O₃) and a suitable fluorinating agent. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the vanadium(III) species.

Reaction Parameters for Solid-State Synthesis of VF₃

Precursors Temperature (°C) Atmosphere Reaction Time (hours)
V₂O₃, NH₄HF₂ 185–250 Inert (e.g., Argon) Varies

This table is interactive. Users can sort and filter the data.

Fluorination Reactions involving Vanadium Oxides (e.g., V₂O₃ with HF)

The direct fluorination of vanadium oxides, particularly vanadium(III) oxide (V₂O₃), with anhydrous hydrogen fluoride (B91410) (HF) gas is a prominent method for producing this compound. wikipedia.org This gas-solid reaction requires careful control of temperature and gas flow to ensure complete conversion and to avoid the formation of undesired byproducts. The reaction proceeds as V₂O₃ is heated in a stream of HF gas, leading to the substitution of oxygen atoms with fluorine atoms.

This method is advantageous for producing high-purity VF₃, as the volatile water byproduct can be easily removed from the reaction system. wikipedia.org

Thermal Decomposition of Intermediate Vanadium Fluoride Complexes (e.g., Ammonium (B1175870) Hexafluorovanadate(III))

A widely employed and reliable method for the synthesis of pure this compound involves the thermal decomposition of an intermediate complex, ammonium hexafluorovanadate(III) ((NH₄)₃VF₆). jst.go.jp This two-step process begins with the synthesis of the ammonium hexafluorovanadate(III) precursor, which is then decomposed at high temperatures in an inert atmosphere to yield VF₃. wikipedia.orgjst.go.jp

The precursor, (NH₄)₃VF₆, can be prepared by heating a mixture of V₂O₃ and ammonium bifluoride (NH₄HF₂) in a molar ratio of 1:8 to 1:12 at temperatures between 185–250°C in an inert atmosphere. jst.go.jp

The subsequent thermal decomposition of (NH₄)₃VF₆ to VF₃ is carried out at temperatures ranging from 600–700°C under an inert atmosphere. jst.go.jp The decomposition proceeds through several intermediate phases, which have been identified through techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD). jst.go.jp The proposed mechanism is as follows: (NH₄)₃VF₆ → (NH₄)₂VF₅ → NH₄VF₄ → VF₃ jst.go.jp

This method is favored for its ability to produce highly pure, crystalline VF₃.

Nanostructured this compound Synthesis

The synthesis of nanostructured materials often leads to enhanced properties compared to their bulk counterparts due to increased surface area and quantum confinement effects. This holds true for this compound, where nanostructuring can improve its electrochemical performance in battery applications.

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile and low-cost approach to producing nanostructured materials with controlled size and morphology. bwise.kr For this compound, a facile colloidal synthesis method has been reported for the first time, yielding highly dispersed nanocrystals in a nonpolar solvent. bwise.kr This allows for easy deposition on various substrates at room temperature, facilitating the preparation of electrochemical electrodes. bwise.kr

These techniques provide a pathway to novel nanostructures that are not accessible through traditional high-temperature methods. The ability to control reaction parameters such as precursor concentration, temperature, and reaction time allows for the tuning of the resulting nanocrystal size and shape.

Ligand-Assisted Nanocrystal Formation (e.g., "Churros-like" morphologies)

A significant advancement in the synthesis of nanostructured VF₃ has been the use of ligand-assisted techniques to control the growth and morphology of the nanocrystals. A high-temperature nanoparticle synthesis method has been developed to produce unique "churros-like" nanocrystals of this compound. bwise.kr

In this method, surface ligands play a crucial role in directing the anisotropic growth of the nanocrystals. Following the synthesis, these surface ligands can be stripped to obtain a clean surface, which is beneficial for applications such as lithium-ion battery anodes as it can reduce irreversible decomposition. bwise.kr The resulting churros-like VF₃ nanocrystals exhibit vacant sites within their structure, which can provide space for mechanical relaxation during the conversion reactions that occur in battery cycling. bwise.kr

Comparison of Bulk and Nanostructured VF₃ Synthesis

Synthesis Method Typical Temperature Product Morphology Key Advantage
High-Temperature Solid-State >600°C Bulk Crystalline High Purity
Solution-Phase Room Temperature Nanocrystals Control over size and shape

This table is interactive. Users can sort and filter the data.

Hydrothermal and Solvothermal Approaches for VF3 Chain Structures

Hydrothermal and solvothermal syntheses are powerful methods for crystallizing materials from high-temperature aqueous or non-aqueous solutions, respectively, under high vapor pressure. These techniques are particularly effective for producing novel inorganic-organic hybrid materials, including those with specific structural motifs like one-dimensional (1D) chains. In the context of vanadium(III) fluoride, these methods have been instrumental in creating new compounds with distinct chain-like architectures.

An exploratory study into the hydrothermal chemistry of vanadium in hydrofluoric acid (HF) solutions has yielded several new vanadium(III) fluorides with chain structures. acs.org By employing organic templates, also known as structure-directing agents (SDAs), researchers have been able to synthesize a variety of crystal architectures. acs.org The organic species influence the formation of the resulting inorganic framework, leading to diverse structural outcomes. acs.org

For instance, different organic templates have led to the formation of distinct VF3-based chain structures. The use of specific ammonium and organic cations has resulted in compounds featuring infinite chains of corner-sharing VF6 octahedra. These chains can exhibit different linkages, such as cis or trans corner-sharing, depending on the template used. acs.orgacs.org

A summary of representative hydrothermally synthesized vanadium(III) fluoride chain structures is presented below.

CompoundStructural FeatureLinkage Type
[NH4]2[VF5]Infinite chains of VF4F2/2 octahedraTrans corner-sharing
[C2N2H10][VF5]Infinite chains of VF4F2/2 octahedraTrans corner-sharing
[C4N2H6][VF5]·H2OInfinite chains of [VF4F2/2]∞Cis corner-sharing
[C10N2H8][VF3]Infinite chains of [VF2F2/2]∞ bridged into sheetsTrans corner-sharing

This table presents examples of vanadium (III) fluoride chain structures synthesized hydrothermally, highlighting the role of the organic template in directing the final architecture. acs.orgacs.org

The factors that determine the final product in hydrothermal reactions are often complex and subtle. acs.org The choice of organic template, temperature, pressure, and reaction time all play crucial roles in directing the synthesis towards a specific structure. mdpi.com While much of the work in this area has focused on vanadium oxyfluorides, the principles are applicable to the synthesis of pure fluoride compounds like this compound. acs.org Solvothermal methods, which use non-aqueous solvents, similarly allow for the synthesis of materials that are not accessible through traditional solid-state reactions, including various one-dimensional structures. figshare.com

Single Crystal Growth of VF3 and Related Fluorides

The growth of large, high-quality single crystals is essential for the detailed characterization of the intrinsic physical properties of a material. For this compound and related metal fluorides, several high-temperature solution growth techniques are employed, including the flux method and the Bridgman-Stockbarger method.

The flux method is a crystal growth technique where a solvent, known as a flux, is used to dissolve the components of the desired crystal at high temperatures. wikipedia.orgfrontiersin.org The flux effectively lowers the melting point of the solute, allowing crystal growth to occur at temperatures well below the melting point of the pure material. frontiersin.org This is particularly advantageous for materials like VF3 that have high melting points or decompose before melting. The process involves heating the starting materials and the flux until a homogeneous solution is formed, followed by slow cooling to induce nucleation and crystal growth. aps.org A key advantage is the ability to produce high-quality, strain-free crystals. The choice of flux is critical; it must dissolve the vanadium and fluoride precursors but not react to form undesired byproducts. wikipedia.org After the growth process, the excess flux must be removed, which can be done mechanically or by using a solvent that dissolves the flux but not the grown crystals. wikipedia.org

The Bridgman-Stockbarger method is another widely used technique for growing single crystals from a melt. website-files.comwikipedia.orgalineason.com This method relies on the directional solidification of a molten material. alineason.comresearchgate.net The process involves placing the polycrystalline starting material in a crucible, which is then heated above its melting point in a furnace with a defined temperature gradient. website-files.comcarbolite.com A seed crystal can be used at one end of the crucible to initiate growth with a specific crystallographic orientation. wikipedia.orgalineason.com The crucible is then slowly moved from the hot zone to the cold zone of the furnace, causing the melt to solidify progressively from the seed crystal outwards. wikipedia.orgalineason.com The Stockbarger modification of the Bridgman technique introduces a baffle between the hot and cold zones to create a more controlled and sharper temperature gradient at the solid-liquid interface, which is crucial for growing high-quality crystals. website-files.comwikipedia.org This method is capable of producing large single-crystal ingots, or boules. wikipedia.org

Growth TechniquePrincipleKey ParametersAdvantages
Flux Method Dissolution of starting materials in a molten solvent (flux) followed by slow cooling to precipitate single crystals. wikipedia.orgfrontiersin.orgFlux composition, temperature profile (soaking temperature, cooling rate). aps.orgGrowth below melting point, produces high-quality, strain-free crystals. frontiersin.org
Bridgman-Stockbarger Directional solidification of a molten charge by moving it through a temperature gradient. website-files.comalineason.comTemperature gradient, translation rate of the crucible. website-files.comCan produce large single crystals (boules), reliable process. wikipedia.orgcarbolite.com

This table summarizes two key techniques for growing single crystals of high-melting-point materials like this compound.

Thin Film Deposition Techniques for this compound

The fabrication of high-quality thin films is a cornerstone of modern materials science and technology, enabling the development of advanced electronic and optical devices. For a material like this compound, several high-vacuum deposition techniques can be employed to grow thin films with controlled thickness and crystallinity. These methods are broadly categorized as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).

Pulsed Laser Deposition (PLD) is a versatile PVD technique used for growing a wide variety of materials, including complex oxides. wikipedia.orgsoton.ac.uk In PLD, a high-power pulsed laser is focused onto a target of the material to be deposited (e.g., a pressed VF3 pellet) inside a vacuum chamber. wikipedia.org The intense laser pulse ablates the target material, creating a plasma plume containing atoms, ions, and molecules. wikipedia.orgyoutube.com This plume expands away from the target and deposits onto a heated substrate, forming a thin film. soton.ac.uk A major advantage of PLD is the stoichiometric transfer of material from the target to the substrate, which is crucial for depositing multi-component compounds. soton.ac.uk The deposition can be carried out in a high vacuum or in the presence of a background gas to control the film's properties. wikipedia.org

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursor molecules, which react or decompose on the substrate surface to produce the desired solid film. wikipedia.org For VF3, this would involve volatile vanadium and fluorine-containing precursors. The process parameters, such as substrate temperature, pressure, and precursor flow rates, are carefully controlled to achieve the desired film properties. harvard.edu CVD can produce highly uniform and conformal coatings on complex surfaces. Variations of CVD include Metal-Organic Chemical Vapor Deposition (MOCVD), which uses metal-organic precursors, and Plasma-Enhanced CVD (PECVD), which uses a plasma to lower the required deposition temperature. wikipedia.orgyoutube.com

Molecular Beam Epitaxy (MBE) is a sophisticated PVD technique used to grow high-purity, single-crystal thin films (epitaxy) with atomic-layer precision. wikipedia.orgcadence.com The process takes place in an ultra-high vacuum (UHV) environment (10⁻⁸ to 10⁻¹² Torr). wikipedia.org Thermal beams of atoms or molecules are generated from effusion cells and directed onto a heated, crystalline substrate. cadence.comnffa.eu The very slow deposition rate (typically less than one monolayer per second) allows the atoms to arrange themselves into a crystalline lattice that mimics the substrate's structure. wikipedia.orgnffa.eu The UHV environment ensures the highest achievable purity of the grown films. wikipedia.org While widely used for semiconductors, MBE can be adapted for the growth of other materials, including fluorides, provided suitable volatile sources are available. wikipedia.orgsvta.com

Deposition TechniqueCategoryWorking PrincipleKey Features
Pulsed Laser Deposition (PLD) PVDA pulsed laser ablates a target, creating a plasma plume that deposits on a substrate. wikipedia.orgStoichiometric transfer, versatile for complex materials. soton.ac.uk
Chemical Vapor Deposition (CVD) CVDVolatile precursors react/decompose on a heated substrate to form a solid film. wikipedia.orgProduces uniform and conformal films, scalable.
Molecular Beam Epitaxy (MBE) PVDAtomic/molecular beams impinge on a heated substrate in UHV, leading to epitaxial growth. wikipedia.orgcadence.comAtomic-layer control, high purity, single-crystal films. nffa.eu

This table provides a comparative overview of advanced thin film deposition techniques applicable to the synthesis of this compound films.

Crystallographic Structure and Polymorphism of Vanadium Trifluoride

Temperature-Dependent Structural Changes

The thermal expansion of vanadium trifluoride is a key property that has been investigated through theoretical calculations, revealing different behaviors for its polymorphic forms. Many metal trifluorides with the VF₃-type rhombohedral structure exhibit a large positive coefficient of thermal expansion (CTE) because heating causes the structure to "unfold" towards the more symmetric cubic form. aip.org

First-principles calculations based on density functional theory (DFT) have been employed to predict the thermal expansion properties of both cubic and hexagonal VF₃. For the hexagonal polymorph, VF₃ is predicted to exhibit negative thermal expansion (NTE) over a broad temperature range from 0 to 380 K. researchgate.net The minimum CTE is calculated to be approximately -4.68 × 10⁻⁶ K⁻¹ at a temperature of 120 K. researchgate.net

For the cubic ReO₃-type VF₃, DFT calculations within the quasi-harmonic approximation also predict NTE behavior at low temperatures. rsc.orgrsc.org This cubic phase is predicted to display NTE below 200 K, with a minimum CTE of about -6.4 × 10⁻⁶ K⁻¹ at 80 K. rsc.orgrsc.org The study of such materials is significant for developing components with controlled thermal expansion for use in precision devices. osti.govresearchgate.net

Table 1: Predicted Thermal Expansion Coefficients for VF₃ Polymorphs This table is interactive. Click on headers to sort.

Polymorph Temperature Range of NTE (K) Minimum CTE (K⁻¹) Temperature at Minimum CTE (K) Source
Hexagonal 0 - 380 ~ -4.68 x 10⁻⁶ 120 researchgate.net

The phenomenon of negative thermal expansion (NTE) in both cubic and hexagonal this compound is attributed to a common underlying mechanism related to the vibrational modes of the fluorine atoms. researchgate.netrsc.org This mechanism is often observed in framework structures, where the material contracts upon heating due to specific low-frequency phonon modes. researchgate.netaps.org

In VF₃, the NTE is primarily driven by the anisotropic vibration of the fluorine atoms that bridge the vanadium centers (V-F-V). rsc.orgrsc.org The amplitude of the transverse vibrations of the F atoms, which are perpendicular to the V-F-V bond axis, is significantly larger than the amplitude of the vibrations along the bond axis. rsc.orgrsc.org As the temperature increases, these strong transverse vibrations pull the vanadium atoms closer together, leading to a contraction of the unit cell volume. This is often described within the framework of the "rigid unit model" (RUM), where polyhedra (in this case, VF₆ octahedra) are considered rigid and can rock or rotate relative to each other, driven by the transverse motion of the linking atoms. aip.orgrsc.org

The occurrence of NTE is linked to negative Grüneisen parameters for specific phonon modes. researchgate.netrsc.org The Grüneisen parameter relates the change in vibrational frequency to a change in volume. A negative parameter indicates that the frequency of a mode decreases as the volume decreases, which is a key ingredient for NTE. For cubic VF₃, the NTE is dominated by prominently negative Grüneisen parameters at the M and R points of the Brillouin zone. rsc.org Similarly, for hexagonal VF₃, the NTE mechanism is ascribed to F atom vibrations that have large atomic displacement parameters and dominate the negative Grüneisen parameters. researchgate.net

Defect Chemistry and Non-Stoichiometry in VF₃ Systems

While specific experimental studies on defect concentrations in pure VF₃ are not widely reported, insights can be drawn from related vanadium fluoride (B91410) and oxide-fluoride systems. In these materials, both cationic and anionic disorder are known to have profound effects on the crystal structure and properties. nih.govacs.orgresearchgate.net For instance, in some sodium vanadium oxide-fluoride compounds, disorder is observed where vanadium cations are displaced along bonds to specific anions, indicating mixed occupancy or disorder at the anion site (anionic disorder). nih.govacs.orgresearchgate.net This type of disorder, where oxide (O²⁻) and fluoride (F⁻) ions might share a crystallographic site, can cause local distortions in the coordination polyhedra. acs.orgresearchgate.net

Similarly, cationic disorder can occur, especially in mixed-valence systems. If V³⁺ ions in VF₃ were partially oxidized to V⁴⁺ or reduced to V²⁺, vacancies or interstitial ions would be required to maintain charge balance, leading to a non-stoichiometric compound (VF₃₋ₓ or VF₃₊ₓ). This non-stoichiometry introduces defects that can significantly alter the lattice parameters and the stability of different polymorphs. researchgate.netruiacollege.edu In complex vanadium fluorides, disorder in cation positions is a known phenomenon. mdpi.comresearchgate.net For example, in NaVF₃-related superlattices, defects, vacancies, and disorder due to the mixed occupancy of Na⁺ and V³⁺ sites are observed, and these imperfections are thought to provide available sites for ion migration. acs.org Therefore, in VF₃ systems, any deviation from ideal stoichiometry would likely result in the formation of vacancy or interstitial defects on both cation and anion sublattices, influencing its structural and electronic properties.

Electronic Structure and Chemical Bonding in Vanadium Trifluoride

Electronic Band Structure Calculations

Theoretical calculations are essential for determining the electronic band structure of VF₃. These models predict how electrons behave within the crystal lattice, forming the basis for understanding its conductivity and optical properties.

Density Functional Theory (DFT) serves as a fundamental computational framework for investigating the properties of V-F compounds. rsc.org Specifically, the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) functional has been shown to be applicable and effective for structural optimizations and property calculations within the V-F system. rsc.org While standard DFT methods are robust, more advanced approaches like hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed to refine the calculation of electronic properties in related vanadium compounds. researchgate.netacs.org For instance, the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential is another method used to improve band gap calculations in complex fluoride (B91410) materials. researchgate.netresearchgate.net

Theoretical studies confirm that Vanadium Trifluoride is a semiconductor, a property attributed to its closed-shell electronic configuration under ambient pressure. rsc.org DFT calculations performed using a GGA functional predict a band gap of 1.636 eV for the trigonal R-3c crystal structure of VF₃. materialsproject.org It is a well-established tendency for standard GGA functionals to underestimate band gap values, sometimes by as much as 40-50%, meaning the actual experimental band gap is likely higher. materialsproject.org

Table 1: Calculated Electronic Properties of this compound (VF₃) Data sourced from the Materials Project database. materialsproject.org

PropertyCalculated ValueComputational Method/Functional
Band Gap1.636 eVGGA
Crystal SystemTrigonalGGA
Space GroupR-3cGGA
Formation Energy / Atom-3.240 eVGGA

The Density of States (DoS) analysis provides a detailed picture of the electronic structure by showing the number of available electronic states at each energy level. For VF₃, the DoS is characterized by contributions primarily from the Vanadium 3d orbitals and the Fluorine 2p orbitals. rsc.orgmaterialsproject.orgtku.edu.tw The partial density of states (PDOS) reveals that the valence band maximum (the top of the highest filled energy levels) is mainly composed of F 2p orbitals, while the conduction band minimum (the bottom of the lowest empty energy levels) is dominated by V 3d orbitals. materialsproject.org This distribution is characteristic of many transition metal fluorides and is central to their electronic and optical properties.

Orbital Contributions and Electron Localization

The specific arrangement and interaction of atomic orbitals, particularly the d-orbitals of the vanadium ion, are key to the material's properties.

In the this compound crystal structure, each Vanadium (V³⁺) ion is in an octahedral coordination environment, surrounded by six fluoride ions. webelements.com According to Crystal Field Theory (CFT), this octahedral arrangement lifts the degeneracy of the five d-orbitals. libretexts.orgbyjus.comwikipedia.org The orbitals are split into two distinct energy levels: a lower-energy, triply degenerate set called t₂g (composed of the dxy, dxz, and dyz orbitals) and a higher-energy, doubly degenerate set called eg (composed of the dx²-y² and dz² orbitals). libretexts.orglibretexts.org

The V³⁺ ion has a d² electronic configuration, meaning it has two electrons in its d-shell. Following Hund's rule and the principles of CFT, these two electrons will occupy the lowest available energy levels, which are the t₂g orbitals. This (t₂g)²(eg)⁰ configuration, with a filled lower set of orbitals and an empty higher set separated by the crystal field splitting energy, is responsible for the semiconducting nature of VF₃.

The Electron Localization Function (ELF) is a powerful computational tool used to visualize and analyze chemical bonding in molecules and solids. rsc.org ELF analysis has been applied to V-F compounds to provide a detailed map of electron pair probability. rsc.org This method helps to distinguish between different types of chemical bonds (such as covalent and ionic) and to identify the regions of space occupied by non-bonding electron pairs. rsc.org Studies on vanadium fluorides use ELF to confirm the nature of the interactions between vanadium and fluorine atoms, offering deeper insight into the bonding characteristics that govern the material's structure and stability. rsc.org

Charge Transfer Phenomena in this compound

Charge transfer phenomena are fundamental to understanding the electronic structure and chemical bonding in this compound (VF₃). These processes involve the movement of electron density between atomic centers, significantly influencing the material's physical and chemical properties.

Inter-Atomic Charge Distribution and Redistribution

The distribution of electronic charge in this compound is characterized by a significant transfer of electrons from the vanadium atom to the highly electronegative fluorine atoms. This charge transfer results in a highly ionic bond, though with covalent contributions. Theoretical calculations on related vanadium trihalides, such as Vanadium Trichloride (VCl₃), provide insight into this distribution. In VCl₃, the charge on the vanadium atom is calculated to be +1.992e, indicating a transfer of approximately 0.664e to each chlorine atom researchgate.net. A similar, if not greater, charge transfer is expected in VF₃ due to the higher electronegativity of fluorine compared to chlorine.

This charge distribution is not static and can be redistributed under certain conditions. For instance, in the context of its use as an anode material in lithium-ion batteries, the process of lithiation involves a conversion reaction where charge is transferred and the local electronic structure is significantly altered jecst.orgjecst.org. The process involves the cleavage of the V-F bonds and the formation of vanadium metal, representing a complete charge redistribution jecst.org. The initial charge distribution creates a material with a high bond dissociation energy, which influences its electrochemical activity jecst.orgjecst.org.

Furthermore, the concept of the Laplacian of the charge density helps visualize the regions of charge concentration. In VCl₃, the vanadium atom does not possess a fourth or valence shell of charge concentration in the traditional sense; instead, its inner shell charge concentration is significantly polarized researchgate.net. This polarization is a direct consequence of the charge transfer to the ligand atoms.

Table 1: Calculated Atomic Charges in Vanadium Trihalides


CompoundAtomCalculated Charge (e)Reference
Vanadium Trichloride (VCl₃)Vanadium (V)+1.992 mdpi.com
Vanadium Trichloride (VCl₃)Chlorine (Cl)-0.664 mdpi.com

Note: Data for VF₃ is inferred from the closely related VCl₃ compound.

Spectroscopic Signatures of Charge Transfer States

Various spectroscopic techniques are employed to probe and identify the charge transfer states in this compound and related vanadium compounds. These methods provide direct experimental evidence of ligand-to-metal charge transfer (LMCT) and other electronic transitions.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for investigating the electronic structure and oxidation states of elements. Studies using Al Kα and Cu Kα1 excited XPS on VF₃ powders have been conducted to measure bulk and surface properties researchgate.net. Shifts in core-level binding energies can indicate charge transfer effects. For example, in vanadium phthalocyanine (B1677752) (VPc) on a silver surface, a shift in the V 2p₃/₂ line to a lower binding energy is attributed primarily to a charge transfer from the substrate to the vanadium center in the initial state ims.ac.jp.

X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS): These techniques are particularly sensitive to the unoccupied electronic states and the nature of chemical bonding. V 2p XAS and subsequent 2p -> 3d -> 2p Resonant X-ray Emission Spectra (RXES) have been measured for VF₃ researchgate.net. The spectra reveal features that are analyzed using cluster models to understand the electronic structure, including charge transfer effects researchgate.net. In compounds with high formal oxidation states, the energy for ligand-to-cation charge transfer can become small, leading to significant covalence, a phenomenon that can be studied with RIXS researchgate.net. In other systems, like cobalt-vanadium polyoxometalates, RIXS has revealed specific cobalt-to-vanadium charge transfer bands rsc.org.

UV-Visible (UV-Vis) Spectroscopy: In many vanadium complexes, intense absorption bands in the UV-Vis spectrum are assigned to LMCT transitions. For instance, in certain d⁰ oxovanadium complexes, bands in the 475-800 nm range are attributed to LMCT from phenolate (B1203915) oxygens to the empty d orbitals of vanadium tubitak.gov.tr. Similarly, in a pseudo-octahedral vanadium(III) complex, transitions observed in the absorption spectrum were identified as having major Cl → V ³LMCT character nih.gov.

Table 2: Spectroscopic Techniques for Observing Charge Transfer in Vanadium Compounds


Spectroscopic TechniqueObservation in Vanadium CompoundsReference
X-ray Photoelectron Spectroscopy (XPS)Measures core-level binding energies to probe oxidation state and charge transfer effects.[2, 5]
X-ray Absorption Spectroscopy (XAS)Probes the unoccupied electronic states and is sensitive to charge transfer.[7, 22]
Resonant Inelastic X-ray Scattering (RIXS) / Resonant X-ray Emission Spectroscopy (RXES)Provides detailed information on electronic excitations, including charge transfer bands.[7, 22]
UV-Visible (UV-Vis) SpectroscopyIdentifies Ligand-to-Metal Charge Transfer (LMCT) bands.[15, 20]

Influence of Surface Interactions on Charge Transfer

Surface interactions play a critical role in modulating the charge transfer characteristics of this compound. The surface of the material is the primary interface for chemical reactions and physical phenomena, and its state can significantly influence electronic properties.

The presence of surface contaminants or ligands can impede charge transfer processes. For example, in the application of VF₃ nanocrystals as anode materials, surface ligands like oleic acids can hinder the access of the electrolyte bwise.kr. The removal of these ligands to create a clean surface is crucial for efficient charging and discharging, as it facilitates the charge transfer associated with the conversion reaction jecst.orgbwise.kr.

Interactions with substrates or adsorbates can also induce charge transfer. A partial electron charge transfer was observed from a silver (Ag) surface to the vanadium center in a monolayer of vanadium phthalocyanine (VPc) researchgate.netims.ac.jp. This charge transfer from the substrate to the molecule is a key finding, altering the electronic and magnetic properties of the interfacial layer ims.ac.jp. The magnitude of this charge transfer is dependent on the specific combination of the molecule and the metal substrate ims.ac.jp.

In the context of battery applications, the interface between the VF₃ electrode and the electrolyte is where charge transfer reactions occur. The resistance to this charge transfer (RCT) is a key parameter monitored by electrochemical impedance spectroscopy jecst.org. Surface modifications are a known strategy to influence this interfacial charge transfer. Two key factors that dictate the electrochemical performance of electrode materials are the ability of charge transfer on the surface and the diffusion of ions within the material mdpi.com. Modifying the surface can enhance electronic conductivity and provide more active sites, thereby improving charge transfer kinetics mdpi.commdpi.com.

Magnetic Phenomena and Spin Lattice Interactions of Vanadium Trifluoride

Magnetic Ordering Transitions in VF₃

Vanadium trifluoride undergoes distinct phase transitions as the temperature is lowered, characterized by changes in both its magnetic and crystal structures. These transitions are driven by the ordering of electron spins and orbitals.

At sufficiently low temperatures, VF₃ transitions from a paramagnetic state to a magnetically ordered state. It establishes a long-range antiferromagnetic (AFM) order at a Néel temperature (Tₙ) of approximately 19 K. researchgate.netiucr.org This magnetic ordering is a cooperative phenomenon where the magnetic moments of adjacent V³⁺ ions align in an antiparallel fashion. The resulting magnetic structure involves magnetic moments that alternate their alignment within the crystallographic ab-plane. researchgate.netiucr.org The presence of strong antiferromagnetic interactions is also suggested by studies on similar vanadium halides, such as VCl₃, which shows a negative Weiss temperature indicative of such interactions. mdpi.com

Prior to the onset of magnetic ordering, VF₃ exhibits a structural phase transition driven by the ordering of its electron orbitals. researchgate.netiucr.org Research has provided the first evidence for a first-order phase transition that occurs below a temperature of 105-110 K. researchgate.netiucr.org This transition is a result of the ordering of the t₂g orbitals of the V³⁺ ions. researchgate.netiucr.org The V³⁺ ion has a 3d² electron configuration, and in an octahedral crystal field, these electrons occupy the t₂g orbitals, which are degenerate. jetpletters.ruarxiv.org This degeneracy can be lifted by a structural distortion, a phenomenon known as the Jahn-Teller effect, leading to an ordered state of the orbitals. arxiv.org In VF₃, this orbital ordering transition involves a reduction of the crystal symmetry from a rhombohedral (R-3c) space group to a monoclinic (C2/c) space group. researchgate.netiucr.org Such orbital ordering phenomena are critical in transition metal compounds as they can dictate the resulting magnetic and electronic properties. jetpletters.ruutexas.edu

Key Transition Temperatures in this compound
Transition TypeTransition Temperature (K)Description
Orbital Ordering (First-Order)105-110 KDriven by the ordering of t₂g orbitals, causing a structural change from rhombohedral (R-3c) to monoclinic (C2/c). researchgate.netiucr.org
Antiferromagnetic Ordering~19 K (Tₙ)Onset of long-range antiferromagnetic order. researchgate.netiucr.org

Magnetic Moment Characterization

The magnetic moment of VF₃ originates from the V³⁺ ion, which has a 3d² electron configuration. According to Hund's rules, this configuration results in two unpaired electrons, giving a spin state of S=1. wikipedia.orgmdpi.com The theoretical spin-only magnetic moment for an S=1 ion is approximately 2.82 μB. mdpi.com Experimental measurements on related vanadium(III) compounds are in close agreement with this value; for instance, VCl₃ has a measured effective moment of 2.85 μB. mdpi.com In some organically-templated vanadium(III) fluoride (B91410) systems with S=1 spins, a reduced effective moment of 2.45 μB has been observed, which is attributed to a g-factor of 1.73, a significant deviation from the free-electron value of ~2. arxiv.org The characterization of the magnetic moment confirms the presence of the two unpaired electrons as expected for the V³⁺ cation. wikipedia.org

Theoretical Modeling of Magnetic Interactions

To develop a deeper understanding of the magnetic behavior of VF₃, theoretical models are employed. These models aim to describe the interactions between the magnetic ions and predict the stable magnetic arrangements.

The magnetic interactions in a material like VF₃ can be described by a spin Hamiltonian. This mathematical construct models the energies of the different spin states and includes terms for various interactions. A common form is the Heisenberg model, which describes the exchange interaction between neighboring spins (Ĥ = −2J S ᵢ·S ⱼ), where J is the exchange coupling constant. acs.org The spin Hamiltonian can be parameterized using data from experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. core.ac.ukacs.orgdiva-portal.org These parameters include g-factors (which relate the magnetic moment to the angular momentum) and hyperfine coupling constants (which describe the interaction between the electron spin and the nuclear spin). acs.orgdiva-portal.orgjetir.org For example, studies on V⁴⁺ (3d¹) ions in fluoride and chloride environments have yielded detailed parameter sets, such as g-factors (g∥ and g⊥) and hyperfine constants (A∥ and A⊥), which describe the anisotropy of the magnetic properties. acs.orgdiva-portal.org While specific parameters for solid-state VF₃ are complex to determine, the general framework allows for a quantitative description of its magnetic energy landscape.

Example Spin Hamiltonian Parameters for Vanadium Ions in Crystal Lattices
ParameterDescriptionExample Value (V⁴⁺ in Cs₂NaInCl₆) acs.orgdiva-portal.org
g∥g-factor parallel to the principal axis of symmetry1.945
g⊥g-factor perpendicular to the principal axis of symmetry1.973
A∥Hyperfine coupling constant parallel to the principal axis504 MHz
A⊥Hyperfine coupling constant perpendicular to the principal axis180 MHz

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the magnetic ground state of materials. aip.org This computational approach involves calculating the total energies of various possible magnetic configurations (e.g., ferromagnetic, different types of antiferromagnetic arrangements). aip.orgnih.gov The configuration with the lowest calculated energy is predicted to be the magnetic ground state. arxiv.org This methodology has been successfully applied to materials similar to VF₃, such as other transition metal trihalides. nih.govresearchgate.net For instance, DFT calculations can determine the exchange integral (J) and magnetic anisotropy energy, which are crucial for understanding the magnetic ordering and transition temperature. aip.org For complex systems, these computational methods can explore a wide range of non-collinear magnetic orderings to identify the true ground state, which might be a complex arrangement like a 120° spin structure often found in frustrated systems. researchgate.netau.dk Advanced techniques, including deep learning, are also being explored to efficiently search for the ground state in complex magnetic systems. nih.gov

Spin-Lattice Coupling Mechanisms in this compound

The interaction between the magnetic spin system and the crystal lattice, known as spin-lattice coupling or magnetoelastic coupling, is a critical aspect of the physical properties of this compound (VF3). This coupling dictates how changes in the lattice, such as vibrations (phonons) or structural distortions, affect the magnetic order and vice versa. In VF3, these interactions are particularly significant due to the compound's structural characteristics and the electronic nature of the vanadium ion.

The primary mechanism for spin-lattice coupling in magnetic materials arises from the dependence of the magnetic exchange interactions on the distance and angles between the magnetic ions. Any distortion in the crystal lattice will modulate these parameters, thereby influencing the magnetic energy of the system. In VF3, which adopts a rhombohedral crystal structure at ambient conditions, the V³⁺ ions are surrounded by an octahedron of fluorine atoms. The superexchange interaction between the vanadium ions, mediated by the fluorine ligands, is highly sensitive to the V-F-V bond angles and V-V distances.

Theoretical studies have shown that the lattice dynamics, described by phonon dispersion curves, play a crucial role in the structural stability of VF3. hpstar.ac.cn Phonons are quantized modes of lattice vibration, and their interaction with the spin system is a key aspect of spin-lattice coupling. The coupling can lead to phenomena such as magnetostriction, where the material changes its shape in response to a magnetic field, and can also influence the spin relaxation processes.

Research on the behavior of VF3 under high pressure provides insight into the interplay between the lattice and electronic degrees of freedom. hpstar.ac.cn First-principles calculations have been employed to determine the phonon dispersion curves at various pressures. These calculations reveal the presence of phonon soft modes, which are low-frequency vibrational modes that can lead to structural instabilities. hpstar.ac.cn The softening of specific phonon modes, particularly at the Γ point of the Brillouin zone, indicates a strong coupling between the lattice and the electronic configuration, which is intrinsically linked to the spin state of the V³⁺ ions. hpstar.ac.cn

The distortion of the VF₆ octahedra under pressure is a direct manifestation of the forces acting on the lattice, which in turn modify the magnetic interactions. hpstar.ac.cn While direct experimental measurements of the spin-lattice coupling constants in VF3 are not extensively documented, the observed pressure-induced amorphization of VF3, driven by the instability of the VF₆ octahedra, underscores the strength of these interactions. hpstar.ac.cn The gradual deformation of the crystal structure towards an amorphous state highlights a continuous response of the lattice to applied stress, which would inherently involve a continuous evolution of the magnetic exchange pathways.

The table below summarizes the calculated phonon frequencies at different pressures for some high-symmetry points in the Brillouin zone, illustrating the pressure-induced changes in the lattice dynamics of VF3.

Pressure (GPa)High-Symmetry PointPhonon Frequency (cm⁻¹)
30Γ> 0
50Γ> 0
55ΓApproaching 0 (Softening)
60ΓImaginary (Instability)
30F> 0
50F> 0
55F> 0
60FApproaching 0 (Softening)

This table is based on conceptual data from phonon dispersion curve calculations which show softening at the Γ and F points leading to instability. hpstar.ac.cn

The mechanisms of spin-lattice coupling in VF3 can be broadly categorized as:

Modulation of Exchange Interactions: Lattice vibrations dynamically alter the bond lengths and angles that determine the strength of the superexchange interactions between V³⁺ ions. This is considered the most significant contribution to spin-lattice coupling.

Crystal Field Effects: The vibrations of the surrounding fluorine ligands modulate the crystal electric field experienced by the V³⁺ ions. This can influence the single-ion magnetic anisotropy and the orbital ordering, which are coupled to the spin state.

Phonon-Magnon Interactions: In a magnetically ordered state, the collective spin excitations (magnons) can interact and scatter with phonons. This interaction provides a pathway for energy exchange between the spin and lattice subsystems and is a crucial factor in determining the thermal conductivity and spin relaxation rates.

Advanced Spectroscopic Characterization of Vanadium Trifluoride

X-ray Diffraction (XRD) and Synchrotron Studies

X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. For vanadium trifluoride, both powder and single-crystal XRD, including studies under high pressure using synchrotron radiation, have been instrumental in refining its structural parameters and understanding its response to compression.

This compound crystallizes in a rhombohedral structure with the space group R-3c. researchgate.net This structure is adopted by many other metal trifluorides (MF₃, where M = Al, Cr, Fe, Ga, Ti), making VF₃ a prototypical compound for this class of materials. researchgate.net In this arrangement, the vanadium ion is octahedrally coordinated to six fluorine atoms. These VF₆ octahedra are linked at their corners.

Detailed structural refinements have been performed using both powder and single-crystal X-ray diffraction data. For instance, single-crystal X-ray analysis of mer-triammine trifluorido vanadium(III), a related compound, was carried out at low temperatures to precisely determine its molecular geometry. nih.gov Similarly, studies on vanadium oxide fluoride (B91410) compounds have utilized single-crystal XRD to solve and refine their complex structures, often revealing disorder in anion sites and mixed valence states for vanadium. nih.govmdpi.com The refinement of such structures is often accomplished using full-matrix least-squares techniques with software packages like SHELXS, SHELXL, and WinGX. psu.edu Rietveld refinement of powder XRD data is another powerful method used to confirm the crystal structure and phase purity of synthesized vanadium fluoride materials. researchgate.net

A summary of crystallographic data for a related vanadium fluoride compound is presented in Table 1.

ParameterValueReference
Empirical formulaLi₃VOF₅ mdpi.com
Formula weight182.82 mdpi.com
Temperature293(2) K mdpi.com
Wavelength0.71073 Å mdpi.com
Crystal systemOrthorhombic mdpi.com
Space groupPna2₁ mdpi.com
Unit cell dimensionsa = 5.1173(2) Å, b = 8.612(3) Å, c = 9.346(3) Å mdpi.com
Volume411.53(3) ų mdpi.com
Z4 mdpi.com

The behavior of this compound and its isostructural analogues under high pressure has been a subject of significant research, often employing in-situ high-pressure X-ray diffraction with synchrotron radiation. researchgate.netiphy.ac.cn These studies reveal the compression mechanism and potential phase transitions.

For VF₃-type compounds like FeF₃ and GaF₃, high-pressure energy-dispersive XRD studies have shown a highly anisotropic compression mechanism. researchgate.net The primary volume reduction is achieved through the coupled rotation of the MF₆ octahedra around the c-axis, which leads to a significant shortening of the a-axis while the c-axis shows little pressure dependence. researchgate.net This behavior is a common feature for structures with corner-shared polyhedra.

High-pressure XRD investigations on TiF₃ and FeF₃, which share the VF₃-type structure, have been performed up to several gigapascals (GPa). researchgate.net These compounds exhibit high compressibility and strong anisotropic behavior, with the hexagonal 'a' lattice parameter shortening and the 'c' parameter elongating under pressure. researchgate.net These changes are associated with distortions of the metal-fluoride coordination octahedra. The structural evolution of VF₃-type FeF₃ has been studied up to 62.0 GPa, demonstrating its stability up to 50 GPa. researchgate.netresearchgate.net Below 10 GPa, the volume reduction is dominated by the rotation of the FeF₆ octahedra. researchgate.net

The development of in-situ XRD techniques coupled with laser-driven dynamic compression allows for the determination of crystal structures under extreme conditions, providing valuable data for materials like iron at pressures relevant to planetary cores. mdpi.com Similar techniques can be applied to study the behavior of robust materials like this compound at extreme pressures and temperatures.

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the local chemical environment, bonding, and symmetry of a material, providing complementary information to XRD.

Raman spectroscopy is a powerful tool for studying the structural phase transitions and phononic properties of materials as a function of temperature and pressure. While specific temperature and pressure-dependent Raman studies on pure VF₃ are not widely reported in the provided results, the behavior of related vanadium compounds offers significant insights.

Temperature-dependent Raman studies on vanadium dioxide (VO₂), for example, clearly show spectral changes associated with its insulator-to-metal transition. nih.govresearchgate.netrsc.org Specific phonon modes, such as the ωₒ phonon mode in VO₂, exhibit a blue-shift that is used to distinguish between different structural phases (M1, M2, and T). nih.gov Similarly, temperature-dependent Raman studies on vanadium ditelluride (VTe₂) have revealed remarkable changes in Raman modes around 413 K, indicating a structural phase transition. semanticscholar.orgrsc.org

Pressure-dependent Raman spectroscopy on various fluorides, such as MgF₂, CaF₂, and BaF₂, has been used to investigate phase transitions and the vibrational properties of different high-pressure polymorphs. acs.org The Raman shifts of specific modes typically show a monotonic increase with pressure, and the appearance of new peaks signifies a phase transition. acs.org For gaseous tantalum pentafluoride (TaF₅), the temperature and pressure dependence of Raman intensities has been used to study the equilibrium between monomeric and dimeric species. researchgate.net These examples highlight the utility of variable temperature and pressure Raman spectroscopy in understanding the structural dynamics of fluoride compounds.

Table 2: Representative Raman Modes in Vanadium-based Compounds Note: This table provides examples from related vanadium compounds to illustrate the type of data obtained from Raman spectroscopy.

CompoundConditionRaman Peak (cm⁻¹)AssignmentReference
VO₂ (Monoclinic)Room Temperature194, 224, 305, 616Ag and Ag + Bg modes researchgate.net
VTe₂Room Temperature~120, ~140, ~210Phonon modes semanticscholar.orgrsc.org
VO₂/MgF₂ (110)25 °C197 (V-V), 618 (V-O)Vibrational modes rsc.org

FTIR spectroscopy measures the absorption of infrared radiation by a material, providing information about its functional groups and molecular structure. It is particularly useful for identifying the types of chemical bonds present.

In the context of vanadium fluorides and oxyfluorides, FTIR spectroscopy has been used to characterize the bonding environment. For example, in studies of vanadium oxide fluoride-graphite intercalation compounds, FTIR was employed to determine the chemical interactions between carbon, fluorine, vanadium, and oxygen. psu.edu The spectra of such compounds reveal bands corresponding to V=O and V-O-V stretching vibrations.

FTIR studies on vanadium-doped borate (B1201080) glasses have identified vibrational modes associated with different structural units. sci-hub.se While these are amorphous systems, the data provides insight into the vibrational characteristics of vanadium in a fluoride-containing environment. The technique has also been used to study the surface dissolution of vanadium-bearing minerals, where it helped to show that fluoride ions can destroy the Al-O tetrahedral structure. mdpi.com In synthetic studies of vanadium oxide fluoride complexes, the absence of O-H stretching bands in the FTIR spectra can confirm the absence of water molecules in the final structure. acs.org

Phonon dispersion analysis, which describes the relationship between the frequency and wavevector of lattice vibrations, is crucial for understanding the thermal and mechanical properties of a material. These relationships can be determined experimentally using techniques like inelastic X-ray or neutron scattering, and computationally through methods like density functional perturbation theory (DFPT).

Experimental studies on elemental vanadium have determined its phonon dispersion curves using thermal diffuse scattering of X-rays and inelastic neutron scattering. aps.orgosti.gov These studies have provided detailed information about the phonon frequencies along principal symmetry directions. A Born-von Kármán model with seven-neighbor forces was found to adequately fit the experimental dispersion curves for vanadium. aps.org

First-principles calculations have been extensively used to compute the phonon dispersion of vanadium and its compounds. researchgate.net For instance, phonon dispersion calculations for bcc Vanadium have shown good agreement with experimental data. researchgate.net The absence of imaginary frequencies in the calculated phonon spectra indicates the dynamical stability of the structure. mdpi.com Phonon dispersion analysis has also been applied to more complex systems like vanadium-containing MXenes and half-Heusler alloys to confirm their stability and to understand their electron-phonon coupling, which is essential for properties like superconductivity. mdpi.com Theoretical models have also been developed to understand phonon confinement and splitting in nanostructured vanadium oxides based on their Raman spectra. csir.co.za

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Core-Level and Valence Band Spectroscopy (e.g., V 1s-KLL Auger parameters)

XPS analysis of this compound provides detailed information about its electronic structure through the examination of core-level and valence band spectra. Studies using Al Kα (hν = 1486.6 eV) radiation have shown that powder samples of VF₃ are often surface contaminated. capes.gov.brosti.gov However, using a higher energy Cu Kα₁ (hν = 8047.8 eV) excitation source allows for a greater sampling depth, enabling the measurement of bulk properties. capes.gov.brosti.gov

The core-level spectra are crucial for identifying the oxidation state of vanadium. For instance, the V 2p₃/₂ peak for V³⁺ in a vanadium fluoride compound has been observed at a binding energy of 518.5 eV. rsc.org Analysis of both core-level and valence band photoemission spectroscopy, in conjunction with density functional theory (DFT) calculations, has been used to demonstrate the Mott-Hubbard insulating nature of similar vanadium trihalides. arxiv.org

A key parameter derived from XPS is the Auger parameter, which is independent of sample charging and provides insights into the chemical environment and screening effects. For VF₃, the V 1s – KL₂L₃ Auger parameter has been measured. capes.gov.brosti.gov The Auger parameter for VF₃, relative to vanadium metal, falls within the range expected for metal fluorides, which is indicative of non-local final state core-hole screening. capes.gov.brosti.gov This contrasts with a compound like V₂O₃, whose Auger parameter is much closer to that of V metal. capes.gov.br

Table 1: XPS Core-Level and Auger Parameter Data for Vanadium Compounds This table is interactive. Click on the headers to sort the data.

Compound Core Level Binding Energy (eV) Auger Parameter (α') Source(s)
VF₃ V 2p₃/₂ ~518.5 Not specified rsc.org
VF₃ V 1s Not specified Measured capes.gov.brosti.gov
V₂O₃ V 2p₃/₂ Not specified Closer to V metal capes.gov.brresearchgate.net
V₂O₅ V 2p₃/₂ Not specified Similar to VF₃ capes.gov.brresearchgate.net
Sc Metal Sc 2p₃/₂ 398.45 Not specified surfacesciencewestern.com
Sc₂O₃ Sc 2p₃/₂ 401.7 Not specified surfacesciencewestern.com

Surface Chemical State Analysis

XPS is a powerful tool for analyzing the surface chemistry of materials. researchgate.net For first-row transition metals like vanadium, this analysis can be complex due to factors like peak asymmetries and complex multiplet splitting. surfacesciencewestern.com Studies have confirmed that VF₃ powder samples are susceptible to surface contamination, which is readily detected by surface-sensitive XPS measurements using Al Kα radiation. capes.gov.brosti.gov

The presence of fluoride ions can significantly influence the surface chemistry of vanadium-containing materials. For example, in vanadium-bearing minerals, adsorbed fluoride ions can promote the dissolution of surface cations by destroying structures like the Al-O tetrahedron, leading to the release of vanadium and aluminum atoms. mdpi.com While this specific study was on a mineral, the fundamental interaction is relevant to understanding the surface reactivity and stability of VF₃, especially in the presence of moisture or other reactants. The analysis of the O 1s and V 2p core level peaks is essential in such studies to identify the various surface species, including oxides and hydroxides that may form. rsc.orgresearchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. rsc.org XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). taylorandfrancis.com

X-ray Absorption Near-Edge Structure (XANES) for Oxidation State and Coordination

The XANES region of the spectrum is highly sensitive to the formal oxidation state and coordination geometry of the absorbing atom. xrayabsorption.orgwikipedia.org The energy of the absorption edge shifts to higher values as the oxidation state of the atom increases, by as much as 5 eV per unit change in oxidation state. xrayabsorption.orguu.nl

For vanadium compounds, V K-edge XANES is a powerful tool for speciation. researchgate.nettaylorandfrancis.com The pre-edge feature, which arises from 1s to 3d transitions, is particularly informative. uu.nlstanford.edu The intensity and position of this pre-edge peak are sensitive to both the local symmetry and the oxidation state. nih.gov For example, pristine K₃VF₆, which contains V³⁺ in an octahedral environment, exhibits a very low pre-edge peak intensity. nih.gov In general, the intensity of the pre-edge peak increases as the coordination environment deviates from centrosymmetry (e.g., from octahedral to tetrahedral). uu.nl

Systematic studies of V(III), V(IV), and V(V) complexes have shown that correlations between pre-edge parameters (energy and intensity) and edge energy can reliably determine the oxidation state and coordination number of vanadium species. researchgate.netresearchgate.net This "fingerprinting" approach allows for the characterization of vanadium in complex materials by comparing their spectra to those of known standards. xrayabsorption.org

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region, which extends from about 150 eV beyond the absorption edge, provides quantitative information about the local atomic environment around the absorbing atom. taylorandfrancis.comwikipedia.org Analysis of the EXAFS signal can determine key structural parameters such as interatomic distances (bond lengths), coordination numbers, and the degree of local disorder. aps.org

The underlying principle of EXAFS is the scattering of the emitted photoelectron by neighboring atoms, which modulates the X-ray absorption cross-section. aps.org This technique is a powerful probe for determining the distribution of nearest-neighbor distances. researchgate.net For a compound like this compound, EXAFS analysis would be the ideal method to precisely measure the V-F bond length and the coordination number of the vanadium atom in its local environment. The analysis involves Fourier transforming the EXAFS data to obtain a radial distribution function, which reveals shells of neighboring atoms at different distances from the central vanadium atom. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides detailed information about the atomic-level structure, dynamics, and chemical environment of nuclei. For characterizing this compound, both ⁵¹V and ¹⁹F NMR are highly valuable.

⁵¹V NMR is particularly sensitive to the oxidation state and coordination environment of the vanadium nucleus. researchgate.net Studies on various vanadium complexes have shown a wide range of chemical shifts (δ) that are characteristic of specific structural motifs. researcher.lifeismar.org For instance, in vanadium(V) oxide fluoride complexes, ⁵¹V NMR spectra often display coupling to fluorine (¹J(⁵¹V-¹⁹F)), which provides direct evidence of V-F bonding. rsc.orgrsc.orgrsc.org The magnitude of this coupling constant is related to the covalency of the V-F bond. rsc.org

¹⁹F NMR is equally important for studying fluoro-vanadium compounds. The ¹⁹F chemical shifts and coupling patterns can distinguish between fluorine atoms in different chemical environments (e.g., terminal vs. bridging, or cis vs. trans to other ligands). rsc.orgsoton.ac.ukresearchgate.net For example, in some vanadyl chloride fluoride anions, two isomers can be observed by NMR, indicating a specific geometry such as square-pyramidal. rsc.org While much of the detailed research has been on vanadium oxide fluoride complexes, the principles are directly applicable to VF₃. Multinuclear NMR approaches are used to map the complete solvation structure and dynamics of vanadium species in solution. panicnmr.com

Table 2: Representative ⁵¹V and ¹⁹F NMR Data for Vanadium Fluoride Complexes This table is interactive. Click on the headers to sort the data.

Complex Species Solvent Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Source(s)
[VOF₄]⁻ MeCN ⁵¹V -797 ¹J(V-F) = 86 rsc.org
[VOF₄]⁻ MeCN ¹⁹F 140.71 ¹J(V-F) = 86 rsc.org
[VOCl₃F]⁻ MeCN ⁵¹V -396 ¹J(V-F) = 125 rsc.org
[VOCl₃F]⁻ MeCN ¹⁹F 163.8 ¹J(V-F) = 125 rsc.org
VOF₃ in MeCN MeCN ⁵¹V -778 Not specified rsc.org
VOF₃(pyNO)₂ Not specified ⁵¹V Not specified Not specified soton.ac.uk
VOF₃(pyNO)₂ Not specified ¹⁹F Not specified Not specified soton.ac.uk

Solid-State ⁵¹V NMR for Vanadium Local Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique capable of providing detailed information about the local atomic environment of a specific nucleus. For vanadium-containing materials, ⁵¹V NMR is particularly valuable. The ⁵¹V nucleus has a natural abundance of 99.76% and a nuclear spin of I = 7/2. researchgate.net The NMR parameters, namely the chemical shift (δ) and the quadrupolar coupling constant (Cₒ), are highly sensitive to the oxidation state, coordination number, and symmetry of the vanadium center. researchgate.netrsc.org

However, the application of high-resolution solid-state NMR to this compound is met with significant challenges. The Vanadium(III) ion in VF₃ is paramagnetic, possessing two unpaired electrons (a d² configuration). wikipedia.org The interaction between these unpaired electrons and the ⁵¹V nucleus (hyperfine coupling) is typically very strong, leading to substantial paramagnetic shifts and extremely rapid nuclear spin relaxation. ens-lyon.frchemistryviews.org This results in extensive broadening of the NMR signal, often rendering it undetectable by conventional solid-state NMR experiments designed for diamagnetic or weakly paramagnetic systems. chemistryviews.orghuji.ac.il

Consequently, well-resolved solid-state ⁵¹V NMR spectra of pure this compound are not commonly reported in scientific literature. To illustrate the type of information that ⁵¹V NMR can provide, the table below presents data for various other vanadium compounds, demonstrating the technique's sensitivity to the vanadium local environment. The chemical shifts are referenced to Vanadium oxytrichloride (VOCl₃). researchgate.net

CompoundVanadium Oxidation StateCoordination EnvironmentIsotropic Chemical Shift (δiso) / ppmQuadrupolar Coupling Constant (Cₒ) / MHzReference
V₂O₅+5Distorted trigonal bipyramidal-6100.95 researchgate.net
LiNiVO₄ (Octahedral V)+5Octahedral-6954.7 researchgate.net
LiNiVO₄ (Tetrahedral V)+5Tetrahedral-520- researchgate.net
[PPh₄][V(V)(HIDPA)₂]+5Eight-coordinate-2286.4 soton.ac.uk
VOCl₃+5Tetrahedral0- researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is exceptionally well-suited for studying transition metal complexes. This compound contains the V³⁺ ion, which has a 3d² electron configuration, resulting in a ground state with a total electron spin of S=1. wikipedia.org

Ions with an integer spin (S=1, 2, 3...) like V³⁺ pose a challenge for conventional EPR spectroscopy. researchgate.netnih.gov The interaction of the spin with its own non-spherical electronic environment and the surrounding crystal lattice leads to a phenomenon called zero-field splitting (ZFS). This splitting can be larger than the microwave energy quantum used in standard X-band (~9.5 GHz) EPR spectrometers. When this occurs, the magnetic resonance transitions become inaccessible, and the compound is often termed "EPR-silent". researchgate.netnationalmaglab.org

To overcome this limitation, High-Frequency and -Field EPR (HF-EPR) is employed. researchgate.netnationalmaglab.org By using much higher microwave frequencies (e.g., >90 GHz) and correspondingly stronger magnetic fields, HF-EPR provides sufficient energy to observe the transitions, allowing for the direct and accurate determination of the spin Hamiltonian parameters, including the g-tensor and the axial (D) and rhombic (E) ZFS parameters. fsu.eduacs.org These parameters provide a detailed description of the electronic structure of the V³⁺ ion within the VF₃ lattice.

While comprehensive HF-EPR studies specifically on pure, solid this compound are limited, research on other V³⁺-containing fluorides and coordination complexes provides significant insight into the expected magnetic parameters. For instance, a study of a sodium vanadium fluoride superlattice containing V³⁺ identified a prominent EPR signal at g ≈ 1.95. acs.org Detailed studies on various V³⁺ complexes have yielded ZFS parameters that underscore the magnetic anisotropy of the ion. The following table summarizes representative spin Hamiltonian parameters for several V³⁺ complexes, showcasing typical findings from HF-EPR investigations.

Compound/Systemg-value(s)Axial ZFS (D) / cm⁻¹Rhombic ZFS (E) / cm⁻¹Reference
Na[V(trdta)]·3H₂O1.95+5.600.85 nih.gov
Na[V(edta)(H₂O)]·3H₂O1.97+1.40.14 nih.gov
(PPN)[V(acac)₂(CN)₂]-+5.70- fsu.edu
mer-[V(ddpd)₂][PF₆]₃1.946+2.87- ucl.ac.uk
V³⁺ in LiFg_x=1.97, g_y=1.95, g_z=1.80≤ 0.050.01 arxiv.org

Surface Science and Interfacial Phenomena of Vanadium Trifluoride

Surface Reconstruction and Morphology Studies

The surface structure and physical form, or morphology, of vanadium trifluoride (VF₃) are critical to its functionality, particularly in applications like energy storage. Detailed investigations using advanced microscopy techniques reveal intricate, high-surface-area structures at the nanoscale.

Recent research has successfully synthesized VF₃ nanocrystals with a unique "churros-like" morphology. jecst.org These nanoparticles, with diameters ranging from 30 to 60 nanometers and heights of approximately 60 nanometers, are composed of bundles of nanorods with void spaces. jecst.org Despite their bundled appearance, techniques such as Fast Fourier Transformation (FFT) of Transmission Electron Microscopy (TEM) images confirm that each "churros" particle is a single, highly crystalline entity. jecst.org This novel nanostructure is significant because it creates a high number of accessible sites for electrochemical reactions, which is beneficial for applications such as lithium-ion battery anodes. jecst.org

The crystal structure of VF₃ has been identified as hexagonal, where vanadium atoms are in an octahedral coordination, bonded to six fluorine atoms to create a layered configuration. jecst.orgbwise.kr The specific arrangement and morphology of these crystals can be intentionally designed. For instance, in related sodium vanadium fluorophosphate (B79755) (Na₃V₂(PO₄)₂F₃) compounds, synthesis methods can be tailored to produce different morphologies like flowers or hollow spheres, each with distinct crystal structures (tetragonal vs. orthorhombic) that significantly impact electrochemical performance. d-nb.info

The tools used to characterize these structures are crucial for understanding their properties. Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, while X-ray Diffraction (XRD) is employed to confirm the crystalline structure of the material. jecst.org

Table 1: Morphological and Structural Characteristics of Synthesized VF₃ Nanocrystals

ParameterDescriptionInstrumentationReference
MorphologyChurros-like nanoparticles composed of nanorod bundles with vacant sites.FE-SEM, TEM jecst.orgjecst.org
Particle SizeDiameter: 30–60 nm, Height: ~60 nmSEM, TEM jecst.org
CrystallinityEach particle is a single crystal.FFT of TEM jecst.org
Crystal SystemHexagonalXRD jecst.orgbwise.kr

Adsorption and Reactivity on VF₃ Surfaces

The interaction of molecules with the surface of this compound is fundamental to its application in catalysis and energy storage. nanorh.comnanorh.com Adsorption, the process where atoms, ions, or molecules adhere to a surface, is the initial step for many chemical reactions. The reactivity of VF₃ is enhanced by its nano-scale structure, which increases the surface area available for these interactions. nanorh.com

In the context of vanadium compounds, surface reactivity is highly dependent on the availability of active sites. For instance, studies on vanadium-bearing minerals show that fluoride (B91410) ions can adsorb onto surface cations, which in turn promotes the dissolution of these cations by catalyzing the formation of water molecules. mdpi.com This demonstrates the significant role that fluoride can play in surface chemical processes. The main anion of vanadium adsorbed by certain resins has been identified as H₂V₁₀O₂₈⁴⁻, highlighting the complex nature of vanadium species that can be involved in surface interactions. researchgate.net

The effectiveness of adsorption processes is often evaluated using kinetic models and isotherms. For vanadium adsorption on various sorbents, the process is often well-described by pseudo-second-order kinetics and fits the Langmuir or Freundlich isotherm models. mdpi.comustb.edu.cn Thermodynamic analysis of vanadium adsorption has shown it to be a spontaneous and sometimes exothermic process. researchgate.netustb.edu.cn

Factors influencing adsorption and reactivity include:

pH: The pH of the solution can significantly affect the surface charge of the material and the chemical form of the species in solution, thereby influencing adsorption capacity. mdpi.com

Temperature: Temperature can alter the rate of surface reactions and the equilibrium of adsorption. researchgate.net

Surface State: The cleanliness and chemical state of the surface are critical. The presence of organic capping agents from synthesis can block active sites. A "ligand stripping" process is often employed to clean the surface of VF₃ nanocrystals, which reduces irreversible decomposition and improves performance in applications like battery anodes. jecst.org The presence of an oxide layer can also passivate the surface, making it less reactive under certain conditions. webelements.com

Interfacial Phenomena and Surface Modifications

The interface, or boundary, between this compound and other materials is where key electrochemical and catalytic processes occur. Modifying the surface of VF₃ or related vanadium compounds is a common strategy to enhance performance by improving these interfacial interactions. sci-hub.se

In energy storage, particularly in lithium-ion and sodium-ion batteries, the interface between the VF₃ electrode and the electrolyte is critical. VF₃ is considered a promising electrode material because it can undergo a conversion reaction with lithium, offering a high theoretical capacity. bwise.kr The reaction MFn + nLi⁺ + ne⁻ ↔ M/LiF involves the formation of a composite of metal (vanadium) and lithium fluoride at the nanoscale. bwise.kr The efficiency of this process depends heavily on the interface within the nanoparticle. jecst.org

Several surface modification strategies are employed to improve the performance of vanadium-based materials:

Surface Coating: Applying a thin layer of another material can protect the electrode surface and reduce interfacial impedance. nanorh.com

Ligand Stripping: As mentioned, removing organic ligands from the surface of synthesized nanocrystals creates a cleaner, more reactive interface, leading to better charge storage. jecst.orgjecst.org

Doping: Introducing other elements (non-metal atoms) can improve properties like hydrophilicity, which enhances the adsorption/desorption of ions and improves reaction kinetics. sci-hub.seresearchgate.net

Creating Superlattices: Synthesizing materials with a superlattice structure, such as Na₃VF₆/NaVF₃, can boost charge transfer across the material by eliminating the heterojunction interface, effectively creating seamless pathways for ions and electrons. acs.org

These modifications aim to enhance properties like electronic conductivity, wettability, and the number of active sites, all of which contribute to better performance in applications like Vanadium Redox Flow Batteries (VRFBs). sci-hub.semdpi.com

Table 2: Surface Modification Strategies and Their Effects on Vanadium Compounds

Modification StrategyMaterial SystemObserved EffectApplicationReference
Ligand StrippingVF₃ NanocrystalsCreates a clean surface, reduces irreversible decomposition, improves charge capacity.Li-ion Battery Anode jecst.orgjecst.org
Superlattice FormationNa₃VF₆/NaVF₃Boosts charge transfer by eliminating heterojunction interfaces.Na-ion Battery Cathode acs.org
Non-metal Atom DopingCarbon-based electrodesImproves hydrophilicity and enhances adsorption/desorption of vanadium ions.Vanadium Redox Flow Battery sci-hub.se
Fluoride Ion ActivationVanadium-bearing biotitePromotes dissolution of surface cations by catalyzing water formation.Hydrometallurgy mdpi.com

Computational and Theoretical Chemistry of Vanadium Trifluoride Systems

Ab Initio and First-Principles Calculations

Ab initio and first-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, are fundamental to understanding the electronic and structural properties of VF₃ from a theoretical standpoint.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of solid-state materials like vanadium trifluoride. DFT calculations allow for the determination of ground-state properties such as crystal structure, lattice parameters, and electronic band structure. For transition metal compounds, standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can be insufficient due to self-interaction errors that inadequately describe localized d-electrons.

To address this, methods like GGA+U, which incorporates a Hubbard U term to account for strong on-site Coulomb repulsion of the localized electrons, are frequently employed. The value of 'U' is critical and can be derived from experimental data or more advanced calculations. Studies on 3d-metals have shown that the effective U value depends significantly on the local environment of the metal cation, including its oxidation state and the surrounding ligands (e.g., oxide vs. fluoride). aps.org For instance, the reaction enthalpy of V₂O₃ + V₂O₅ → 4VO₂, which involves multiple vanadium oxidation states, cannot be accurately reproduced with any single constant U value, highlighting the need for environment-dependent parameters. aps.org

While DFT is a ground-state theory, the GW approximation provides a more rigorous framework for calculating excited-state properties, such as quasiparticle energies and band gaps, which are measured in photoemission spectroscopy. frontiersin.orgnih.gov The GW method is a form of many-body perturbation theory that offers significant improvements over standard DFT for predicting band gaps, although it is more computationally demanding. nrel.gov For complex systems, Quasiparticle Self-Consistent GW (QSGW) offers a more robust approach by avoiding reliance on a DFT starting point, which can sometimes lead to more uniform and reliable predictions. nrel.govnanografi.com

Table 1: Overview of DFT Functionals and Their Application to Vanadium Compounds This table is interactive. Click on the headers to sort.

Functional/Method Description Common Applications Notes on Performance for Vanadium Compounds
PBE (GGA) A Generalized Gradient Approximation functional. Geometry optimization, total energy calculations. Often underestimates band gaps in transition metal compounds. Provides reasonable geometric parameters. rsc.org
PBE+U GGA with an added Hubbard U term to correct for on-site electron correlation. Electronic structure of strongly correlated systems, reaction enthalpies. Improves band gap prediction significantly. The choice of 'U' is crucial and environment-dependent for accuracy. aps.orgrsc.org
HSE06 A screened hybrid functional mixing a portion of exact Hartree-Fock exchange. Band structure and band gap calculations. Can provide accurate geometric parameters but may dramatically overestimate band gaps for some vanadium oxides. rsc.org
GW Approximation A many-body perturbation theory method for excited states. Quasiparticle energies, accurate band gaps, photoemission spectra. Generally provides more accurate band gaps than DFT but is computationally more expensive. frontiersin.orgnih.gov

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of materials, providing insight into structural dynamics, diffusion mechanisms, and phase transitions. While extensive MD studies specifically on VF₃ are not widely reported, the methodology has been applied to various related vanadium systems.

For example, Car–Parrinello Molecular Dynamics (CPMD) has been used to investigate the complex polymerization and self-discharge reactions of vanadium ions in aqueous solutions for redox flow battery applications. acs.org MD simulations have also been employed to study the structural role and coordination of vanadium ions in multicomponent glasses, using recently developed potential parameters to reproduce experimental data with reasonable accuracy. researchgate.net In other work, MD was used to calculate the threshold displacement energy in pure vanadium metal, revealing how defects are formed under irradiation. aps.org

For this compound, MD simulations could be used to:

Investigate ion transport mechanisms for applications in batteries.

Simulate temperature-induced phase transitions.

Model the behavior of surfaces and interfaces with other materials.

Study the dynamics of etching processes involving fluoride-based chemistries. nih.gov

Quantum Chemical Modeling of Vanadium-Fluorine Interactions

Quantum chemical calculations are essential for elucidating the nature of the chemical bond between vanadium and fluorine. These models can quantify bond strengths, analyze charge distribution, and rationalize structural parameters.

DFT calculations have been successfully used to investigate the interaction between fluoride (B91410) ions and vanadium-containing mineral surfaces, revealing mechanisms of acid leaching from a quantum chemistry perspective. mdpi.com In a detailed study on vanadium(V) oxide trifluoride (VOF₃) complexed with an N-heterocyclic carbene, DFT analysis was used to scrutinize the bonding within the molecule. researchgate.net The study quantified the V-F bond lengths and provided evidence for minute π-back-bonding from fluoride ions to the vanadium center, a counterintuitive finding that influences the relative lengths of V-F bonds. researchgate.net Such detailed analyses are directly applicable to understanding the subtleties of the V-F bond in VF₃.

Furthermore, quantum calculations on model compounds like C₃ᵥ-VOF₃ have been used to estimate equilibrium bond lengths and force constants. acs.org This data is invaluable for developing accurate force fields for larger-scale molecular mechanics or molecular dynamics simulations. acs.org

Table 2: Calculated Vanadium-Fluorine Bond Parameters from Theoretical Models This table is interactive. Click on the headers to sort.

System Method Calculated Parameter Value (Å) Reference
[(LDipp)VOF₃] DFT V1−F1 Bond Length 1.771 researchgate.net
[(LDipp)VOF₃] DFT V1−F2 Bond Length 1.804 researchgate.net
[(LDipp)VOF₃] DFT V1−F3 Bond Length 1.781 researchgate.net
C₂-[V(O₂)₃F]²⁻ ECP Calculation V−F Bond Length 1.87 acs.org

To manage the computational cost of modeling crystalline solids, cluster calculations are often employed. In this approach, a small fragment or cluster of atoms (e.g., a central VF₆ octahedron and its nearest neighbors) is extracted from the crystal lattice and studied with high-level quantum chemical methods. This allows for a detailed investigation of the local electronic structure and bonding environment without the expense of a full periodic calculation.

This methodology has been used to study gas-phase vanadium oxide clusters as ideal model systems for the local active sites on catalyst surfaces. colostate.edu By studying well-defined clusters, the size-dependent properties and reaction mechanisms can be understood in great detail. colostate.edu Similarly, for VF₃, cluster models can be used to study:

The effect of geometric distortions of the VF₆ octahedra on electronic properties.

The energies of point defects, such as vacancies or substitutions.

The interaction of the VF₃ surface with adsorbates.

Cluster calculations are also integral to developing more accurate methods for periodic systems. For example, the local environment-dependent GGA+U method relies on accurately calculating energies of systems where the metal cation has a specific oxidation state and coordination, which can be modeled using a cluster approach. aps.org

The strong electron correlation found in many transition metal compounds like VF₃ poses a significant challenge for classical computational methods. Quantum computers promise a novel solution to this problem by running algorithms that can, in principle, solve the Schrödinger equation exactly for a given chemical system. harvard.edu

Researchers are actively developing and testing new quantum algorithms for chemistry. One such method is the variational quantum eigensolver (VQE), which uses a hybrid quantum-classical approach to find the ground state energy of a molecule. harvard.edu This and other algorithms have been applied to model systems, including a complex vanadium-containing spin triangle, to demonstrate their potential for solving problems intractable for conventional computers. harvard.edu The development of these advanced algorithms offers a pathway to achieving highly accurate predictions for the electronic properties of materials like VF₃, potentially revolutionizing materials design. harvard.edu

Computational Materials Design and Prediction

The ultimate goal of theoretical and computational chemistry in this field is to guide the discovery and design of new materials with tailored properties. By integrating methods like DFT and MD into high-throughput computational frameworks, it is possible to screen vast numbers of candidate materials for specific applications. bcmaterials.netlbl.gov

For vanadium fluorides, computational design can be applied to:

Energy Storage: Predict the electrochemical properties (e.g., voltage, capacity, ion mobility) of VF₃ and its derivatives as cathode materials for alkali-ion batteries. skoltech.ru Computational screening can identify dopants or structural modifications to enhance performance.

Hydrogen Storage: Design novel vanadium-based metal-organic frameworks (MOFs) and predict their hydrogen adsorption capabilities. berkeley.edu Quantum chemical calculations can reveal the electronic contributions that enable high-density hydrogen storage. berkeley.edu

Catalysis: Model reaction pathways on the surface of vanadium fluoride materials to screen for catalytic activity in various chemical transformations. nanorh.com

Novel Phases: Use evolutionary algorithms combined with DFT to predict new, stable or metastable polymorphs of VF₃ that may possess unique and desirable properties. skoltech.ru

These predictive capabilities accelerate the materials discovery cycle, allowing researchers to focus experimental efforts on the most promising candidates identified through simulation. nanografi.com

High-Throughput Screening for Novel VF3-Related Materials

High-throughput computational screening, a cornerstone of the materials genome approach, has become an indispensable tool for accelerating the discovery of novel materials. rsc.org This method involves the systematic evaluation of a vast number of compounds from materials databases using computational tools, primarily density functional theory (DFT), to predict their properties and identify promising candidates for specific applications. rsc.orgmaterialsvirtuallab.org For systems involving this compound (VF₃), this approach is particularly valuable for exploring the vast chemical space of related fluoride compounds for applications such as energy storage. nanorh.comucsd.edu

The process typically follows a tiered or hierarchical strategy. materialsvirtuallab.orgresearchgate.net Initially, a large set of materials, often numbering in the thousands, is subjected to rapid, low-cost computational evaluations to filter out unpromising candidates. unc.eduresearchgate.net Subsequent tiers involve more computationally intensive and accurate calculations on the downselected materials to refine the property predictions. researchgate.netresearchgate.net Key screening criteria for VF₃-related materials, especially for battery applications, often include phase stability, electrochemical stability, and ionic conductivity. researchgate.net

A notable example of high-throughput screening in a related field is the search for fluoride-ion conductors for fluoride-ion batteries (FIBs). In one large-scale study, 9,747 fluoride-containing materials were computationally screened to identify new fluoride-ion conductors. unc.eduresearchgate.net This screening utilized a combination of empirical methods, lightweight DFT calculations, and nudged elastic band (NEB) calculations to assess fluoride mobility. unc.eduresearchgate.net This decoupled, dynamic, and iterative (DDI) framework led to the discovery of over 10 crystal systems with high fluoride mobility by calculating the barrier heights for thousands of fluoride-ion pathways. unc.eduresearchgate.net While not exclusively focused on VF₃, such studies provide a blueprint for discovering novel vanadium fluoride-based materials. For instance, first-principles swarm-intelligence structural search calculations have been used to investigate the V-F system under high pressures, predicting new stable stoichiometries like VF and VF₂. rsc.org

The table below summarizes findings from a high-throughput screening study of ternary Li-containing fluorides for cathode coatings, which is analogous to the screening that could be applied to find novel VF₃-related materials. researchgate.net

Table 1: Promising Li-Containing Fluoride Cathode Coating Candidates Identified via High-Throughput Screening. researchgate.net This table is representative of a high-throughput screening process and its outcomes. The listed compounds are examples of materials identified as promising based on a tiered computational analysis.

Data-Driven Approaches and Machine Learning in Materials Science

Data-driven approaches and machine learning (ML) are revolutionizing materials science by enabling the prediction of material properties with remarkable speed and accuracy, complementing traditional experimental and computational methods. frontiersin.orgresearchgate.net These techniques leverage large datasets, often generated by high-throughput DFT calculations, to train models that can predict properties of new or hypothetical materials, including those related to this compound. mdpi.comoaepublish.com

The core principle involves using ML algorithms—such as deep neural networks, random forests, and gradient-boosting regression—to learn the complex relationships between a material's composition or structure and its properties. researchgate.netmdpi.comcyberinfrastructure.org For instance, a model can be trained on a database of compounds with known formation enthalpies to predict the stability of a new, uncharacterized material based solely on its elemental composition. mdpi.com This is particularly powerful for rapidly assessing the vast number of potential VF₃-related compounds.

One major application of ML in this field is the development of machine learning interatomic potentials (MLIPs). oaepublish.comresearchgate.net MLIPs combine the accuracy of quantum mechanical calculations (like DFT) with the computational efficiency of classical molecular dynamics, allowing for large-scale simulations of material dynamics. oaepublish.comosti.gov The process involves generating training data via DFT calculations for a representative set of atomic configurations and then using a deep learning framework to construct a potential that can predict the forces on atoms. cyberinfrastructure.org These potentials can then be used to study complex phenomena in VF₃ systems, such as phase transitions, thermal properties, and ion transport, at length and time scales inaccessible to direct DFT simulations. rsc.orgosti.gov

For example, the ElemNet model, a 17-layered deep neural network, has been successfully used to predict the formation enthalpy of V-Cr-Ti alloys based only on their elemental composition, demonstrating the power of ML to assess material stability without structural information. mdpi.com The model was trained on the formation enthalpies of over 341,000 compounds from the Open Quantum Materials Database and achieved a mean absolute error of 0.042 eV/atom. mdpi.com Similar composition-based ML models have been developed to predict the voltage of Li-ion battery cathodes, achieving state-of-the-art performance and highlighting the potential for designing high-voltage VF₃-based cathodes. lbl.gov

The table below illustrates the performance of different machine learning models in predicting a specific property, in this case, groundwater fluoride concentration, which showcases the comparative accuracy of various ML techniques that are applicable to materials property prediction. nih.gov

Table 2: Performance Metrics for Various Machine Learning Models in Property Prediction. nih.gov This table demonstrates the comparative performance of different ML models. The metrics (MSE, MAE, RMSE) indicate the error between predicted and actual values, with lower numbers signifying higher accuracy. This is representative of how ML models for VF₃ properties would be evaluated.

Catalytic Applications of Vanadium Trifluoride

Heterogeneous Catalysis Mechanisms Involving Vanadium

Vanadium compounds are notable for their catalytic activity, particularly in heterogeneous catalysis. Their effectiveness stems from the metal's ability to exist in multiple oxidation states, facilitating redox cycles essential for many catalytic processes. chemguide.co.ukresearchgate.net While vanadium oxides are more commonly studied, the principles of vanadium-based catalysis are broadly applicable to its various compounds, including halides like vanadium trifluoride. Vanadium-containing materials have been identified as active and selective catalysts in the oxidative transformation of light alkanes (C2-C4) into corresponding olefins, oxygenates, and nitriles. upv.es The coordination, oxidation state, and chemical environment of the vanadium atoms are critical factors that influence both catalytic activity and the nature of the reaction products. upv.es

Research has shown that for the selective oxidation of light alkanes, the vanadium in the +5 oxidation state is a crucial component of many active catalysts. upv.esresearchgate.net The activation of the C-H bonds in the alkane is facilitated by V-O bonds on the surface of the catalyst, leading to the formation of alkyl radicals. researchgate.net

In the context of methane conversion, vanadium catalysts have also shown promise. A molecular catalyst based on a vanadium(V)-oxo dimer has been used for the selective electrochemical oxidation of methane to methyl bisulfate at ambient pressure and room temperature. escholarship.org This process demonstrates the potential for converting methane into valuable liquid chemicals under mild conditions, with the catalyst exhibiting a high turnover frequency. escholarship.org

Table 1: Performance of Vanadium-Based Catalysts in Light Alkane Oxidation
Catalyst SystemReactantMain ProductConversion (%)Selectivity (%)Source
V-Mg-Al Mixed-OxidePropanePropylene16.5599.97 researchgate.net
Magnesium OrthovanadateLight AlkanesOlefins~50>50 taylorfrancis.com
Vanadium(V)-oxo DimerMethaneMethyl Bisulfate-90 (Faradaic Eff.) escholarship.org

The catalytic prowess of vanadium compounds is fundamentally linked to their ability to cycle through various oxidation states, most commonly between +5, +4, and +3. libretexts.orgmdpi.com This capacity for facile redox transitions is central to their function in oxidation catalysis. chemguide.co.uk In a typical catalytic cycle for selective oxidation, the active site, often considered to be a V⁵⁺ species, oxidizes the substrate (e.g., an alkane). researchgate.netlibretexts.org In this step, the vanadium center is reduced, typically to V⁴⁺. cityu.edu.hklibretexts.org

The catalytic cycle is completed when the reduced vanadium center is re-oxidized back to the V⁵⁺ state by an oxidizing agent, such as molecular oxygen. chemguide.co.uklibretexts.org This redox process can be summarized in two general steps:

Substrate Oxidation (Catalyst Reduction): Substrate + V⁵⁺-Catalyst → Product + V⁴⁺-Catalyst

Catalyst Re-oxidation: V⁴⁺-Catalyst + O₂ → V⁵⁺-Catalyst

The interaction between the vanadium species and the support can affect the catalyst's redox properties and acidity, which in turn dictates activity and selectivity. mdpi.comrsc.org For example, the support can control the redox potential of the surface vanadia sites, with variations of up to a factor of ~1000 being reported. rsc.org Alumina has been noted as an effective support for vanadium in the oxidative dehydrogenation of ethane, partly due to its acidity, which may facilitate the desorption of the desired ethylene product. mdpi.com

The morphology and structure of the vanadium species on the support are also critical. Vanadium can exist as isolated monomeric species (e.g., VO₄ units), two-dimensional polymeric chains, or three-dimensional microcrystals of V₂O₅, depending on the vanadium loading and the nature of the support. researchgate.netlehigh.edu Often, highly dispersed, sub-monolayer coverage of vanadium species results in the most active catalytic sites. lehigh.edu The morphology can also change under reaction conditions or depending on the synthesis method, such as the pH during preparation, which can alter particle shape and uniformity. cityu.edu.hkacs.org

VF₃ as a Precursor in Organic Synthesis and Fluorination Reactions

While much of the catalytic research on vanadium focuses on oxides, vanadium fluorides, including this compound (VF₃) and related oxyfluorides like VOF₃, serve as important reagents or precursors in organic synthesis, particularly for fluorination reactions. nih.govresearchgate.netamericanelements.com Fluoride (B91410) compounds have diverse applications in synthetic organic chemistry. americanelements.com

Vanadium-catalyzed C-H fluorination has emerged as a significant area of research. nih.gov For example, vanadium(III) oxide, a compound closely related to VF₃, has been shown to effectively catalyze the direct fluorination of C(sp³)–H bonds using Selectfluor as the fluorinating agent. nih.gov This method allows for the selective introduction of fluorine atoms into complex molecules like terpenes and steroids. nih.gov In these reactions, vanadium(III) and vanadium(II) complexes have shown greater reactivity compared to their vanadium(V) and vanadium(IV) counterparts. nih.gov A primary kinetic isotope effect suggests that the C-H abstraction is the rate-limiting step in this catalytic process. nih.gov

Vanadium(V) oxytrifluoride (VOF₃) is also utilized in organic synthesis. wikipedia.org Complexes derived from VOF₃, such as [VOF₃(MeCN)], act as useful synthons for preparing other vanadium complexes. researchgate.netsoton.ac.uk These complexes can engage in fluorination reactions, with some instances showing the fluorination of the coordinating ligand itself. researchgate.netsoton.ac.uk Furthermore, the use of simple fluoride additives with vanadium sources can lead to the in situ formation of highly active metal fluoride complexes, enhancing catalytic activity significantly in reactions like asymmetric trimethylsilylcyanation of aldehydes. rug.nl

Table 2: Examples of Vanadium-Catalyzed Fluorination of C(sp³)–H Bonds
SubstrateVanadium CatalystProductYield (%)Source
1,4-CineoleV₂O₃2-Fluoro-1,4-cineole53 nih.gov
L-MenthoneV₂O₃2-Fluoromenthone75 nih.gov
SclareolideV₂O₃2-Fluorosclareolide61 nih.gov
N-phthaloyl valine methyl esterV₂O₃β-fluoro-α-amino ester46 nih.gov

Conclusion and Future Research Perspectives for Vanadium Trifluoride

Synthesis of Novel VF₃-Derived Materials

The synthesis of new materials derived from vanadium trifluoride is a key area for future research, with a focus on tailoring properties for specific applications. One promising direction is the development of nanostructured VF₃. For instance, churros-like VF₃ nanocrystals have been synthesized via a high-temperature colloidal method. jecst.orgbwise.krjecst.org These nanocrystals, with diameters of 30–60 nm and heights of approximately 60 nm, exhibit a unique morphology resembling a bundle of nanorods with a vacant core, yet are single crystalline. jecst.org After a ligand-stripping process to create a clean surface, these nanocrystals have shown potential as anode materials in lithium-ion batteries, demonstrating a high discharge capacity. jecst.orgbwise.krjecst.org

Another avenue of exploration is the creation of complex vanadium oxyfluorides and other mixed-anion compounds. Hydrothermal methods have been successfully employed to synthesize novel birefringent materials such as Sr[VO₂F(IO₃)₂] and Sr₃F₂(VO₂F₄)(IO₃). rsc.org The synthesis conditions, including temperature and the stoichiometric ratios of precursors like V₂O₅, SrO, HIO₃, and HF, are critical in determining the final product. rsc.org Similarly, temperature-controlled hydrothermal synthesis from the same initial reagents (V₂O₅, NaCl, and HF) can yield different non-centrosymmetric materials, NaVOF₄(H₂O) at 100 °C and NaVO₂₋ₓF₂₊ₓ (x = ¹/₃) at 150 °C, each with distinct second-harmonic generation properties. acs.org The development of sodium vanadium fluoride (B91410) (NVF) through a low-temperature hydrothermal reaction has also been reported, showing a structure similar to Na₃VF₆ and NaVF₃. acs.org This highlights the potential for creating a wider range of VF₃-derived materials with tunable optical, electronic, and electrochemical properties. Future work will likely focus on refining these synthesis techniques and exploring new compositions to unlock novel functionalities.

Exploration of Correlated Electronic and Magnetic Phenomena

The interplay between electronic and magnetic properties in this compound and its derivatives presents a rich field for investigation. The V³⁺ ion in VF₃ possesses a d² electron configuration, leading to strong electron-electron correlations that are fundamental to its physical behavior. acs.org These correlations can give rise to exotic phenomena such as metal-insulator transitions and complex magnetic ordering. acs.org

Recent theoretical and experimental work has begun to scratch the surface of these phenomena. For example, studies on monolayer vanadium trihalides (VX₃) suggest that the open-shell V³⁺ ions allow for mutable orbital ordering, which can be leveraged to induce electric polarizations. ruc.edu.cn In heterostructures like VCl₃ on NbSe₂, the coexistence of in-plane ferroelectricity and canted "stripe-type" antiferromagnetism has been observed, driven by interfacial interactions that break crystal symmetries. ruc.edu.cn

Furthermore, computational studies on related vanadium fluoride perovskites, such as AVF₃ (A = Na, K, Rb), have investigated their potential for magnetic, optical, and thermoelectric applications. researchgate.net Density functional theory (DFT) calculations have been used to elucidate the ferromagnetic nature of these materials through spin-polarized electronic properties and exchange splitting. researchgate.net The hybridization between V-3d and F-2p states is a key factor influencing the magnetic moments. researchgate.net Future research will likely delve deeper into understanding and controlling these correlated phenomena in VF₃-based materials, potentially through strain engineering, chemical doping, and the formation of heterostructures. researchgate.net The goal is to manipulate the delicate balance between charge, spin, and orbital degrees of freedom to realize novel electronic and spintronic devices.

Advanced In-Situ Characterization Under Extreme Conditions

To gain a more profound understanding of the intrinsic properties of this compound and its derivatives, it is crucial to study their behavior under a variety of conditions. Advanced in-situ characterization techniques are indispensable for probing structural, electronic, and magnetic transformations as they occur. osti.gov

For instance, in the context of battery applications, in-situ X-ray diffraction (XRD) is a powerful tool for monitoring the structural evolution of VF₃-based electrodes during electrochemical cycling. acs.org This can reveal phase transitions, changes in lattice parameters, and degradation mechanisms in real-time. Similarly, techniques like the rotating ring-disk electrode can provide in-situ analysis of dissolution and side reactions, as demonstrated in studies of related vanadium-based phosphate (B84403) materials in aqueous environments. osf.iovu.lt

Future research will necessitate the application of these and other advanced in-situ methods to VF₃ under extreme conditions of pressure, temperature, and magnetic and electric fields. High-pressure diffraction and spectroscopy can uncover novel crystal structures and electronic states. Cryogenic measurements are essential for elucidating low-temperature magnetic ordering and quantum phenomena. The development of specialized sample environments for these in-situ experiments will be critical for advancing our knowledge of VF₃'s fundamental physics and chemistry. osti.gov

Development of High-Performance Computational Models

Computational modeling plays an increasingly vital role in predicting and understanding the properties of materials like this compound. Density functional theory (DFT) has been a workhorse for investigating the structural, electronic, and magnetic properties of VF₃ and related compounds. researchgate.netfluorine1.ru For example, DFT calculations using the B3LYP functional with the LANL2DZ basis set have been employed to optimize the molecular geometry and calculate vibrational frequencies of VF₃. fluorine1.ru

However, the strong electron correlation in VF₃ presents a challenge for standard DFT approaches. More advanced computational methods are needed to accurately capture these effects. The DFT+U method, which incorporates a Hubbard U term to account for on-site Coulomb interactions, has been used to study strongly correlated systems like vanadium oxides and halides. ruc.edu.cn

Future computational work should focus on the development and application of more sophisticated models. This includes methods like dynamical mean-field theory (DMFT) combined with DFT to better treat electron correlation effects. Such models can provide a more accurate description of the electronic band structure, magnetic exchange interactions, and spectroscopic properties. Furthermore, these advanced computational tools can be used to screen for new VF₃-derived materials with desired properties, guiding experimental synthesis efforts. rsc.org The synergy between high-performance computing and experimental investigation will be crucial for accelerating the discovery and development of next-generation materials based on this compound.

Q & A

Basic Research Questions

Q. What established methods exist for synthesizing high-purity vanadium trifluoride, and how do process parameters influence crystallinity and yield?

  • Methodological Answer : The anhydrous form of VF₃ is typically synthesized via reduction of vanadium pentoxide (V₂O₅) with hydrogen fluoride (HF) under controlled conditions. Key parameters include reaction temperature (optimized at 700–900°C), gas flow rates, and precursor stoichiometry. For high purity, post-synthesis purification via sublimation or vacuum distillation is recommended . Crystallinity can be validated using X-ray diffraction (XRD), with peak assignments compared to reference ICSD database entries.

Q. How can researchers confirm the oxidation state of vanadium in VF₃ using spectroscopic or titration methods?

  • Methodological Answer : The +3 oxidation state of vanadium in VF₃ can be confirmed through:

  • X-ray Photoelectron Spectroscopy (XPS) : Binding energy peaks at ~515 eV (V 2p₃/₂) indicate V³⁺ .
  • Potentiometric Titration : Redox titration with KMnO₄ in acidic media quantifies V³⁺ → V⁴⁺ transitions, with endpoint detection via cyclic voltammetry.
  • UV-Vis Spectroscopy : Absorbance bands at 450–600 nm correlate with d-d transitions in octahedral V³⁺ complexes .

Q. What techniques are used to characterize the optical properties of VF₃, such as refractive index (IOR)?

  • Methodological Answer : The refractive index (IOR = 1.71) can be measured using ellipsometry or prism-coupled waveguide techniques. Comparative studies with other vanadium fluorides (e.g., VF₂: IOR = 1.6; VF₄: IOR = 1.8) reveal correlations between fluorine coordination and optical density .

Advanced Research Questions

Q. What computational approaches predict the electronic structure and thermodynamic stability of VF₃, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) simulations using hybrid functionals (e.g., B3LYP) model VF₃’s bandgap and lattice parameters. Discrepancies between computed and experimental enthalpy of formation (ΔHf) values (e.g., DFT-predicted ΔHf = -1,230 kJ/mol vs. experimental -1,190 kJ/mol) highlight the need for van der Waals corrections in simulations . Validation requires coupling DFT with differential scanning calorimetry (DSC) for experimental ΔHf measurement.

Q. How does VF₃’s thermodynamic stability impact its performance in molten salt reactor (MSR) applications?

  • Methodological Answer : In MSR systems using LiF-BeF₂ molten salts, VF₃’s stability is critical for tritium breeding efficiency. Thermodynamic modeling via CALPHAD databases predicts VF₃’s decomposition thresholds (e.g., >1,000°C in inert atmospheres). Experimental validation involves thermogravimetric analysis (TGA) under simulated reactor conditions to assess fluoride volatility .

Q. What strategies resolve contradictions between experimental and computational data on VF₃’s magnetic properties?

  • Methodological Answer : Discrepancies in magnetic susceptibility data (e.g., experimental μeff = 2.7 μB vs. DFT-predicted 2.4 μB) may arise from spin-orbit coupling or sample impurities. Mitigation strategies include:

  • Neutron Diffraction : Resolves magnetic moment orientation in crystalline lattices.
  • Sample Purity Optimization : Use of glovebox synthesis to prevent oxide/hydride contamination .

Methodological Challenges and Data Analysis

Q. How should researchers design experiments to investigate VF₃’s reactivity with water or oxygen?

  • Methodological Answer : Controlled hydrolysis studies require inert-atmosphere setups (e.g., argon gloveboxes). Reaction pathways are monitored via:

  • In Situ Raman Spectroscopy : Detects intermediate species like VOF₃ or VO²⁺.
  • Mass Spectrometry : Quantifies HF release during hydrolysis.
    Calibration against known standards (e.g., V₂O₅ hydrolysis kinetics) ensures reproducibility .

Guidelines for Contradictory Data Analysis

  • Cross-Validation : Compare XRD, XPS, and titration data to confirm structural and compositional consistency.
  • Error Source Identification : Trace impurities (e.g., V₂O₃ in VF₃) require elemental mapping via SEM-EDS .
  • Computational Adjustments : Include spin-orbit coupling in DFT models for magnetic property accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.